Cas no 2171667-69-7 (3-{(1-benzylazepan-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-{(1-benzylazepan-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{(1-benzylazepan-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2171667-69-7
- 3-{[(1-benzylazepan-3-yl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- EN300-1521047
-
- Inchi: 1S/C33H37N3O5/c37-31(38)18-30(32(39)34-19-24-12-8-9-17-36(21-24)20-23-10-2-1-3-11-23)35-33(40)41-22-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-7,10-11,13-16,24,29-30H,8-9,12,17-22H2,(H,34,39)(H,35,40)(H,37,38)
- InChI Key: FFBHECJJQKVEQC-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(=O)O)C(NCC1CN(CC2C=CC=CC=2)CCCC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 555.27332129g/mol
- Monoisotopic Mass: 555.27332129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 41
- Rotatable Bond Count: 11
- Complexity: 855
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 108Ų
- XLogP3: 2.3
3-{(1-benzylazepan-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1521047-50mg |
3-{[(1-benzylazepan-3-yl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-69-7 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1521047-100mg |
3-{[(1-benzylazepan-3-yl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-69-7 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1521047-250mg |
3-{[(1-benzylazepan-3-yl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-69-7 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1521047-2500mg |
3-{[(1-benzylazepan-3-yl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-69-7 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1521047-1.0g |
3-{[(1-benzylazepan-3-yl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-69-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1521047-500mg |
3-{[(1-benzylazepan-3-yl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-69-7 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1521047-1000mg |
3-{[(1-benzylazepan-3-yl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-69-7 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1521047-5000mg |
3-{[(1-benzylazepan-3-yl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-69-7 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1521047-10000mg |
3-{[(1-benzylazepan-3-yl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171667-69-7 | 10000mg |
$14487.0 | 2023-09-26 |
3-{(1-benzylazepan-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature
-
1. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Additional information on 3-{(1-benzylazepan-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
Introduction to 3-{(1-benzylazepan-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No. 2171667-69-7)
3-{(1-benzylazepan-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, a compound with the CAS number 2171667-69-7, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This intricate molecular structure combines various functional groups that make it a promising candidate for further research and development, particularly in the areas of drug discovery and therapeutic intervention.
The compound features a core structure that includes an azepane ring, which is a seven-membered aromatic heterocycle containing two nitrogen atoms. This type of ring system is well-known for its presence in numerous biologically active molecules, often contributing to their pharmacological properties. The presence of a benzyl group attached to the azepane ring enhances the compound's solubility and potential interactions with biological targets.
One of the most striking features of this compound is the presence of two distinct functional groups: a carbamoyl group and an amino group, both of which are further modified. The carbamoyl group is attached to the azepane ring via a methyl group, while the amino group is connected to a propanoic acid backbone. This arrangement creates a molecule with multiple sites for interaction with biological systems, making it a versatile scaffold for drug design.
The carbamoyl moiety is particularly noteworthy as it can participate in hydrogen bonding interactions, which are crucial for the binding affinity of many drugs to their targets. Additionally, the methoxycarbonyl group attached to the amino acid backbone introduces another layer of complexity, potentially influencing the compound's metabolic stability and pharmacokinetic properties.
Recent studies in medicinal chemistry have highlighted the importance of molecular diversity in drug discovery. Compounds like 3-{(1-benzylazepan-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid exemplify this principle by incorporating multiple pharmacophoric elements into a single molecule. This approach has led to the development of novel therapeutics with enhanced efficacy and reduced side effects.
The use of fluorene derivatives in pharmaceuticals has gained significant attention due to their unique electronic properties and potential applications in drug design. The fluorenylmethoxycarbonyl (Fmoc) protecting group, which is present in this compound, is commonly used in peptide synthesis but has also been explored in broader contexts. Its incorporation into this molecule suggests that it may be involved in stabilizing certain reactive intermediates or influencing the compound's overall conformational preferences.
In terms of biological activity, preliminary studies suggest that this compound may exhibit properties relevant to various therapeutic areas. For instance, its structure resembles molecules known to interact with enzymes and receptors involved in metabolic pathways, inflammation, and neurodegeneration. While specific activities have not been fully characterized, these preliminary findings warrant further investigation.
The synthesis of such complex molecules requires sophisticated chemical methodologies and careful optimization. Advanced techniques such as solid-phase synthesis and automated purification processes are often employed to achieve high yields and purity. The success of these synthetic approaches is critical for advancing preclinical studies and eventual clinical trials.
The potential applications of this compound extend beyond traditional small-molecule drugs. Its unique structure makes it an attractive candidate for developing biologics or hybrid molecules that combine small-molecule pharmacology with biomolecular targeting strategies. Such innovations could lead to next-generation therapeutics with improved patient outcomes.
As research continues to uncover new biological targets and mechanisms, compounds like 3-{(1-benzylazepan-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid will play an increasingly important role in addressing unmet medical needs. Their development underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in translating basic scientific discoveries into effective treatments.
The future directions for this research include exploring its interactions with specific biological targets through computational modeling and experimental validation. Additionally, studying its pharmacokinetic profile will provide insights into its potential as a drug candidate. These efforts will be essential for determining whether this compound can progress to clinical development and ultimately benefit patients suffering from various diseases.
2171667-69-7 (3-{(1-benzylazepan-3-yl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) Related Products
- 2137611-53-9(2,5-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde)
- 7256-21-5(Pipecolyldithiocarbamic Acid Pipecolinium Salt)
- 91189-59-2(Felodipine 3,5-Dimethyl Ester)
- 2248298-42-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyanobutanoate)
- 2171768-72-0(3-cyano-2-formamido-3-methylpropanoic acid)
- 2138091-65-1(3-(2-chloro-5-methylphenyl)-2,2-difluoropropanoic acid)
- 1352207-52-3(1-(4-bromo-2-fluorophenyl)-4-methylpiperazine)
- 1539528-37-4(1-(Cyclopentylmethyl)-1H-1,2,3-triazol-4-amine)
- 1558167-05-7(5-fluoro-1,2-dihydrospiroindole-3,3'-pyrrolidine-2-one)
- 2034262-01-4(4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)




